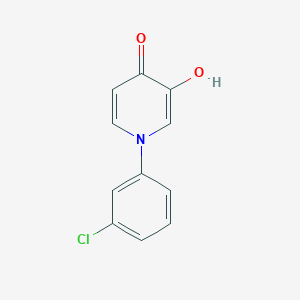![molecular formula C51H69FO14SSi B13847947 Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide is a complex organic compound that has garnered attention in the fields of chemistry and biomedicine. This compound is a derivative of canagliflozin, a medication used to treat type 2 diabetes. The addition of glucuronide and silylene groups enhances its chemical properties, making it a subject of interest for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide involves multiple steps The process typically starts with the protection of hydroxyl groups on canagliflozin using isobutyryl chloride under basic conditionsThe final step involves the conjugation of glucuronide using glucuronic acid derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale reactors equipped with temperature and pH control systems. Solvent extraction and chromatography are commonly used for purification.
化学反应分析
Types of Reactions
Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted silylene derivatives.
科学研究应用
Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the production of high-throughput screening arrays for drug discovery.
作用机制
The compound exerts its effects through multiple pathways:
Molecular Targets: It targets specific enzymes involved in glucose metabolism.
Pathways Involved: Inhibits sodium-glucose co-transporter 2 (SGLT2), leading to reduced glucose reabsorption in the kidneys and increased glucose excretion.
相似化合物的比较
Similar Compounds
- Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate
- Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate
Uniqueness
Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide stands out due to its enhanced stability and bioavailability, attributed to the presence of silylene and glucuronide groups. These modifications improve its pharmacokinetic properties, making it more effective in therapeutic applications .
属性
分子式 |
C51H69FO14SSi |
|---|---|
分子量 |
985.2 g/mol |
IUPAC 名称 |
methyl (2S,3S,4R,5R,6R)-6-[[(4aR,6S,7S,8R,8aR)-2,2-ditert-butyl-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-7-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasilin-8-yl]oxy]-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C51H69FO14SSi/c1-26(2)45(54)61-41-42(62-46(55)27(3)4)44(63-47(56)28(5)6)49(65-43(41)48(57)58-14)64-40-37(53)38(60-35-25-59-68(50(8,9)10,51(11,12)13)66-39(35)40)31-16-15-29(7)32(23-31)24-34-21-22-36(67-34)30-17-19-33(52)20-18-30/h15-23,26-28,35,37-44,49,53H,24-25H2,1-14H3/t35-,37+,38+,39-,40-,41+,42-,43+,44-,49-/m1/s1 |
InChI 键 |
FCDHOOFMYTXHLL-QODJWBHSSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[Si](O3)(C(C)(C)C)C(C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)O)CC5=CC=C(S5)C6=CC=C(C=C6)F |
规范 SMILES |
CC1=C(C=C(C=C1)C2C(C(C3C(O2)CO[Si](O3)(C(C)(C)C)C(C)(C)C)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)O)CC5=CC=C(S5)C6=CC=C(C=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
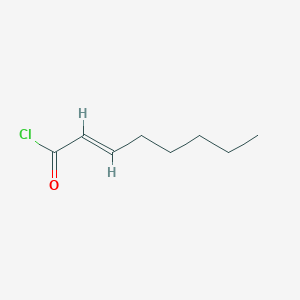
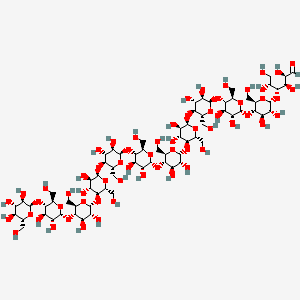
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
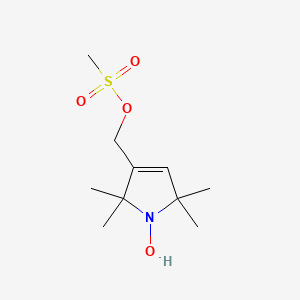
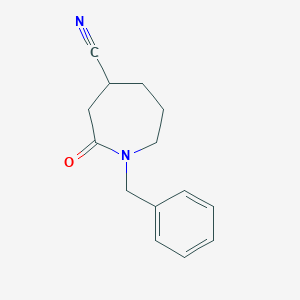
![5-Bromo-6-[(4-ethylmorpholin-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13847903.png)
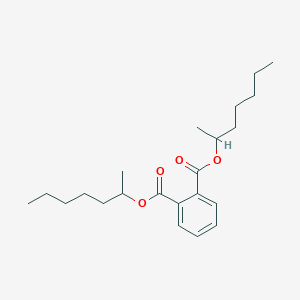
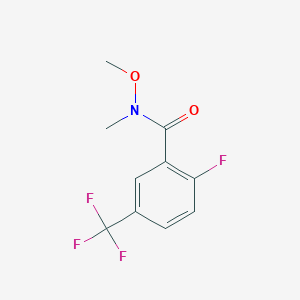

![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
